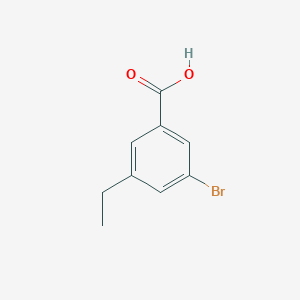

3-Bromo-5-ethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXPNWQMAUVIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Halogenated Benzoic Acid Derivative in Contemporary Organic Synthesis

3-Bromo-5-ethylbenzoic acid is a disubstituted aromatic carboxylic acid that holds considerable significance in modern organic synthesis. nih.govcymitquimica.com As a member of the halogenated benzoic acid family, its structure, featuring a bromine atom and an ethyl group on the benzene (B151609) ring, provides a unique combination of reactive sites. beilstein-journals.org This dual functionality makes it a valuable building block for the construction of more complex molecules.

The bromine atom, an electron-withdrawing group, influences the electronic properties of the benzene ring and serves as a key handle for various chemical transformations. beilstein-journals.org It readily participates in cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental methods for forming carbon-carbon bonds. This capability allows for the introduction of a wide array of substituents at the bromine position, enabling the synthesis of diverse molecular scaffolds. Additionally, the bromine atom can be involved in nucleophilic aromatic substitution reactions under specific conditions. beilstein-journals.org

The carboxylic acid group is another crucial functional moiety, providing a site for esterification, amidation, and other transformations to create a variety of derivatives. wikipedia.org The presence of both the bromo and carboxyl groups on the same molecule allows for sequential or orthogonal chemical modifications, offering chemists precise control over the synthetic process. This versatility is highly sought after in the design and synthesis of novel organic compounds with specific, targeted properties.

Overview of Fundamental Research Directions and Methodological Approaches

Direct Bromination Strategies of Ethylbenzoic Acid Precursors

The direct bromination of 3-ethylbenzoic acid to form this compound presents a significant regioselectivity challenge. In electrophilic aromatic substitution, the substitution pattern on a benzene (B151609) ring is dictated by the directing effects of the existing substituents. The ethyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. Their positions on the 3-ethylbenzoic acid precursor create conflicting influences on where the incoming bromine electrophile will substitute.

The ethyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The carboxylic acid at position 3 directs to position 5. The only position where these directing effects align is position 5. However, the activating nature of the ethyl group also strongly favors substitution at positions 2 and 4, leading to a potential mixture of several isomeric products. This makes achieving high selectivity for the desired this compound via this method difficult.

| Precursor Example | Brominating Agent | Conditions | Outcome |

| 2-Methylbenzoic Acid | Br₂ | H₂SO₄, 25°C, 20h | Mixture of 5-bromo and 3-bromo isomers (62:38 ratio) chemicalbook.com |

| 2-Methylbenzoic Acid | 1,3-dibromo-5,5-dimethyl-hydantoin | H₂SO₄, RT, 5h | 88% yield of 5-bromo-2-methylbenzoic acid chemicalbook.com |

Functional Group Interconversion Pathways

To circumvent the regioselectivity issues of direct bromination, pathways involving the conversion of one functional group into another on a pre-functionalized aromatic ring are often employed.

A reliable method for preparing substituted benzoic acids is the oxidation of an alkyl group (e.g., methyl or ethyl) on the benzene ring. This strategy allows the bromine to be installed with high regioselectivity on a simpler precursor before the carboxylic acid group is generated. The logical precursor for this compound in this approach would be 1-bromo-3-ethyl-5-methylbenzene, followed by oxidation of the methyl group.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are commonly used for this transformation. For example, the analogue 3-bromo-5-methylbenzoic acid is efficiently synthesized by the oxidation of 1-bromo-3,5-dimethylbenzene. chemicalbook.com In this procedure, one of the two methyl groups is oxidized to a carboxylic acid. The reaction is typically performed in a mixture of pyridine (B92270) and water, with heating, to yield the desired product after acidification. chemicalbook.com

Industrially relevant methods may use catalytic oxidation. A patent describes the liquid-phase oxidation of substituted xylenes, such as 2-bromo-1,4-xylene, to the corresponding methylbenzoic acids using a catalyst system composed of cobalt and manganese salts with oxygen or air as the oxidant. google.com This highlights a scalable approach to this type of functional group interconversion.

Table 2.2.1: Examples of Oxidation for Synthesizing Brominated Benzoic Acid Analogues

| Starting Material | Oxidizing Agent / Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-3,5-dimethylbenzene | KMnO₄ | Pyridine/H₂O, 80°C | 3-Bromo-5-methylbenzoic acid | 29% | chemicalbook.com |

Another powerful strategy involves modifying a functional group on a benzoic acid that is already in place. The Sandmeyer reaction is a cornerstone of this approach, providing a pathway to convert an amino group (-NH₂) on an aromatic ring into a halide (-Br) via a diazonium salt intermediate. libretexts.orglibretexts.org

This method would begin with 3-amino-5-ethylbenzoic acid. The synthesis involves two key steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like H₂SO₄ or HCl, at low temperatures (0–5°C) to form a stable arenediazonium salt. libretexts.org

Substitution: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. libretexts.org

An industrial-scale synthesis of a complex analogue, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, demonstrates the utility and optimization of this reaction. thieme-connect.com In this process, an amino-benzoic acid derivative was converted to the final bromo-product via a Sandmeyer reaction. The study highlighted the importance of optimizing the reaction conditions, such as the acid system and the equivalents of sodium nitrite, to achieve a high yield (92%) on a large scale. thieme-connect.com This demonstrates the robustness of the Sandmeyer reaction for installing bromine atoms on complex benzoic acid frameworks.

Multi-Step Synthesis Design and Optimization

The synthesis of specifically substituted aromatic compounds like this compound often requires a multi-step approach where the order of reactions is critical. Retrosynthetic analysis is a key tool for planning these sequences, considering the directing effects of substituents at each stage. youtube.comlibretexts.org

For a 3,5-disubstituted benzoic acid, a synthetic plan must carefully consider how to introduce the groups to achieve the desired meta relationship. An incorrect sequence can lead to unwanted isomers. For instance, starting with benzoic acid and attempting a Friedel-Crafts alkylation would be ineffective as the deactivating carboxylic acid group inhibits this reaction.

A practical example of multi-step synthesis and optimization is seen in the industrial preparation of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. thieme-connect.com The six-step synthesis involved:

Nitration

Hydrolysis

Hydrogenation (reduction of nitro to amine)

Esterification

Bromination

Diazotization/Sandmeyer reaction

Crucially, the bromination and Sandmeyer steps were optimized by screening different reagents and conditions. For the bromination, N-bromosuccinimide (NBS) was found to be superior to Br₂, and the temperature was controlled between 0–10°C to minimize the formation of a dibromo by-product. thieme-connect.com For the Sandmeyer reaction, various acid systems were tested, and the stoichiometry of the diazotizing agent was adjusted to maximize the yield of the final product. thieme-connect.com Such optimization is essential for making multi-step syntheses viable, cost-effective, and high-yielding, particularly on an industrial scale.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods, particularly those using transition metals, to construct complex molecules with high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, which typically uses a palladium catalyst, is a prominent example used to create biaryl compounds or to attach alkyl or vinyl groups to an aromatic ring. mdpi.comnih.gov

In the context of synthesizing analogues of this compound, the Suzuki reaction can be used in several ways. For instance, one could start with a di-substituted precursor like methyl 3,5-dibromobenzoate. A selective, or sequential, Suzuki coupling could be used to first introduce an ethyl group by reacting the dibromo-ester with an ethylboronic acid derivative, followed by coupling a different group at the second bromine position. This approach allows for the construction of diverse, unsymmetrical 3,5-disubstituted benzoic acids. uit.nouit.no

Research has focused on developing highly active catalysts for these transformations. Ligands such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have been shown to confer exceptional activity to palladium catalysts, enabling Suzuki-Miyaura couplings to proceed at low catalyst loadings and even at room temperature for some substrates. acs.org These catalytic methods offer a modular and flexible route to a wide array of substituted benzoic acid analogues that would be difficult to access through more traditional synthetic methods.

Table 2.4.1: Example of Suzuki-Miyaura Coupling in Analogue Synthesis

| Electrophile | Coupling Partner | Catalyst / Ligand | Base | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Bromobenzoyl chlorides | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene (B28343), reflux | Aryl ketones | mdpi.com |

Green Chemistry Principles in Catalyst and Solvent Selection

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. snu.ac.krkahedu.edu.in The selection of catalysts and solvents are central to designing environmentally benign synthetic pathways. researchgate.netcore.ac.uk

Traditional synthetic methods, such as Friedel-Crafts reactions, often rely on stoichiometric quantities of catalysts like aluminum chloride, which generate significant amounts of waste. snu.ac.kr Modern approaches prioritize the use of catalytic reagents over stoichiometric ones, with a preference for heterogeneous catalysts that can be easily recovered and reused. kahedu.edu.in For reactions involving benzoic acid derivatives, various metal-catalyzed processes have been developed. For instance, ruthenium and rhodium complexes have been employed for C-H bond functionalization, demonstrating high efficiency and selectivity. rsc.orgmdpi.comacs.org Vanadium complexes are also recognized as environmentally friendly catalysts for halogenation reactions. researchgate.net The development of reusable catalysts, such as polymer-anchored Fe(III) complexes for oxidative bromination, represents a significant step towards more sustainable chemical production. researchgate.net

Solvent selection is another critical aspect of green synthesis. researchgate.net Many conventional organic solvents are volatile, toxic, and difficult to dispose of. Consequently, there is a strong emphasis on replacing them with greener alternatives. kahedu.edu.inresearchgate.net Water is an ideal green solvent due to its non-toxicity and availability; it has been successfully used as a solvent for the synthesis of various heterocyclic compounds from benzoic acid derivatives, sometimes accelerated by microwave irradiation. rsc.orgacs.org Supercritical fluids, such as CO2, and solventless (neat) reaction conditions are also considered green choices. kahedu.edu.in Phase-transfer catalysis (PTC) offers a method to bring reactants together from different phases (e.g., aqueous and organic), often enabling the use of greener solvents like toluene and ethyl acetate (B1210297) while achieving high yields in oxidation reactions of substituted benzaldehydes to benzoic acids. chemijournal.com Mechanochemical approaches, which use mechanical force to drive reactions in the absence of bulk solvents, represent a frontier in solvent-free synthesis for reactions like the bromofunctionalization of olefins. rsc.org

The table below summarizes some green alternatives for catalysts and solvents relevant to the synthesis of substituted benzoic acids.

Chemo- and Regioselective Synthetic Control

Achieving high chemo- and regioselectivity is paramount in the synthesis of a specific isomer like this compound. Chemoselectivity involves differentiating between multiple functional groups, while regioselectivity concerns the specific position of a chemical transformation on a molecule.

In the case of this compound, the key challenge is the regioselective bromination of the aromatic ring. The starting material, 3-ethylbenzoic acid, has two directing groups on the benzene ring: the ethyl group (-CH₂CH₃) and the carboxylic acid group (-COOH). chemicalbook.com The ethyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. Their combined influence dictates the position of electrophilic substitution. The positions ortho to the ethyl group are C2 and C6, and the para position is C5. The positions meta to the carboxylic acid group are C5. Therefore, both groups direct an incoming electrophile, such as a bromonium ion (Br⁺), to the C5 position. This alignment of directing effects strongly favors the formation of this compound over other possible isomers.

However, controlling the reaction conditions is crucial to prevent side reactions and ensure high yields of the desired product. For instance, electrophilic aromatic bromination typically uses bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The choice of solvent can also affect regioselectivity. While traditional solvents like carbon tetrachloride have been used, greener alternatives are now preferred. Furthermore, controlling the stoichiometry of the brominating agent is essential to avoid polybromination. acs.org

Chemoselectivity is also a critical consideration, particularly when multiple reactive sites exist. For example, in the synthesis of analogues, if other functional groups are present, they must remain intact during the bromination step. Copper-catalyzed amination of bromobenzoic acids has been shown to proceed with remarkable chemo- and regioselectivity, where only the bromide adjacent to the carboxylic acid is replaced, leaving other halides on the ring untouched. nih.gov Similarly, methods for the chemoselective acylation of molecules containing both amino and hydroxyl groups have been developed, allowing for selective reaction at one site over the other by carefully choosing coupling reagents and conditions. rsc.org Such principles of selective functional group transformation are vital when constructing more complex analogues of this compound.

The following table provides examples of reaction conditions that influence chemo- and regioselectivity in the synthesis of substituted aromatic compounds.

Reactivity and Reaction Mechanisms of 3 Bromo 5 Ethylbenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of other functionalities, including esters, amides, acyl halides, and anhydrides. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.

Esterification Reactions and Kinetic Studies

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. chemguide.co.ukdnu.dp.ua The reaction is reversible, and often, the ester is removed by distillation as it forms to drive the equilibrium toward the products. chemguide.co.uk

The mechanism for the acid-catalyzed esterification of 3-bromo-5-ethylbenzoic acid proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. chemguide.co.uk

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. chemguide.co.uk

Elimination of a water molecule to form a protonated ester. chemguide.co.uk

Deprotonation to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

Kinetic studies on the esterification of benzoic acid and its derivatives have shown that the reaction is typically first order with respect to the carboxylic acid. dnu.dp.uaresearchgate.net The rate of reaction is influenced by steric hindrance around the carboxylic acid group and the electronic nature of the substituents on the aromatic ring. For this compound, the electronic effects of the bromo and ethyl groups are relatively modest, and the steric hindrance is not significant, allowing for efficient esterification under standard conditions.

Alternative esterification methods, such as the Mitsunobu reaction, can be employed for more sensitive substrates or when milder conditions are required. rug.nlresearchgate.net This reaction typically involves the use of triphenylphosphine (B44618) and an azodicarboxylate reagent. rug.nl

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with removal of water | Inexpensive reagents, suitable for large scale | Reversible, harsh acidic conditions may not be suitable for all substrates |

Amidation and Peptide Coupling Reactions

Amidation is the formation of an amide from a carboxylic acid and an amine. This reaction is fundamental to the formation of peptide bonds in protein synthesis. bachem.com Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first. lookchemmall.com

Commonly, coupling reagents are used to facilitate the amidation of this compound. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or a mixed anhydride (B1165640), which is then readily attacked by the amine. bachem.comlookchemmall.com

Popular classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form active esters and minimize side reactions.

Phosphonium Salts: Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and produce excellent yields. bachem.com

Aminium/Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used for their high reactivity and suppression of racemization, particularly in peptide synthesis. bachem.com

The general mechanism involves the activation of the carboxyl group of this compound by the coupling reagent, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to form the amide bond.

Formation of Anhydrides and Acyl Halides

For reactions requiring a more reactive carboxylic acid derivative, this compound can be converted into an acid anhydride or an acyl halide.

Acyl halides , particularly acyl chlorides, are highly reactive and can be synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). google.comchemicalbook.com For instance, reacting this compound with thionyl chloride, often with a catalytic amount of a base like pyridine (B92270), yields 3-bromo-5-ethylbenzoyl chloride. chemicalbook.com These acyl halides are potent electrophiles and react readily with a wide range of nucleophiles.

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically at high temperatures, or more commonly, by reacting the carboxylic acid with a more reactive acid derivative, such as an acyl chloride. Symmetrical anhydrides of this compound can be prepared, which serve as effective acylating agents.

Reactions of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring of this compound is a versatile handle for further functionalization, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. However, nucleophilic aromatic substitution (SNA_r) can occur if the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism. libretexts.org

In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the aromatic ring and is stabilized by electron-withdrawing substituents, particularly those at the ortho and para positions relative to the leaving group. wikipedia.orgmasterorganicchemistry.com In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For this compound, the carboxylic acid group is a deactivating, meta-directing group, and the ethyl group is a weak activating group. Neither of these strongly activates the ring towards nucleophilic aromatic substitution. Therefore, forcing conditions (high temperatures, strong nucleophiles) would likely be required for this reaction to proceed.

A different mechanism, the benzyne (B1209423) mechanism, can also occur under very strong basic conditions (e.g., with NaNH₂). masterorganicchemistry.com This involves the elimination of HBr to form a highly reactive benzyne intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com

Participation in Advanced Cross-Coupling Protocols

The bromine substituent on this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govyale.edu

Common cross-coupling reactions include:

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to form biaryl compounds.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne.

Stille Coupling: This reaction couples the aryl bromide with an organotin compound.

Hiyama Coupling: This involves the coupling of an organosilicon compound with an organic halide. mdpi.com

Buchwald-Hartwig Amination: This is a method for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine.

These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation (in Suzuki, Stille, Hiyama) or migratory insertion (in Heck), and finally, reductive elimination to yield the product and regenerate the catalyst. The versatility and functional group tolerance of these methods make them highly valuable in modern organic synthesis. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck | Alkene (e.g., R-CH=CH₂) | C-C | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C | Pd catalyst, Cu(I) co-catalyst, Base |

| Stille | Organotin (e.g., R-SnBu₃) | C-C | Pd catalyst |

| Hiyama | Organosilicon (e.g., R-Si(OR')₃) | C-C | Pd catalyst, Fluoride source (e.g., TBAF) |

Reactivity of the Ethyl Group

The ethyl group of this compound is susceptible to reactions at the benzylic position—the carbon atom directly attached to the aromatic ring. This reactivity is due to the stabilization of radical or cationic intermediates at this position through resonance with the benzene (B151609) ring. lumenlearning.comlibretexts.org This allows for selective functionalization and the synthesis of various derivatives.

Benzylic Oxidation is a common transformation of alkylbenzenes. The outcome of the reaction is highly dependent on the oxidizing agent used. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), typically lead to the complete degradation of the alkyl side chain to a carboxylic acid group. masterorganicchemistry.comlibretexts.org In the case of this compound, this harsh oxidation would cleave the C-C bond of the ethyl group, converting it into a second carboxylic acid, to yield 5-bromo-isophthalic acid. For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. libretexts.org

More controlled oxidation can be achieved to yield ketones. Research has demonstrated the selective oxidation of the benzylic methylene (B1212753) group to a carbonyl group. For example, 3-ethylbenzoic acid can be oxidized to 3-acetylbenzoic acid in high yield using reagents such as tert-butyl hydroperoxide in the presence of a suitable catalyst. rsc.org This selective transformation is valuable as it introduces a ketone functionality, which can be a precursor for further synthetic modifications. nih.gov Applying this to this compound would be expected to produce 3-Bromo-5-acetylbenzoic acid.

Benzylic Bromination provides another route for functionalization. The reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light selectively introduces a bromine atom at the benzylic position. lumenlearning.compressbooks.pub This reaction proceeds via a free-radical mechanism. For this compound, this would yield 3-Bromo-5-(1-bromoethyl)benzoic acid. The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -OR). libretexts.org

The table below details key side-chain functionalization reactions for the ethyl group.

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| Complete Oxidation | KMnO₄, H₂O, heat | 5-Bromo-isophthalic acid | A harsh reaction that cleaves the alkyl chain, converting the benzylic carbon to a carboxylic acid. masterorganicchemistry.comlibretexts.org |

| Selective Oxidation | tert-Butyl hydroperoxide (TBHP), catalyst (e.g., CuCl₂) | 3-Bromo-5-acetylbenzoic acid | Selectively oxidizes the benzylic CH₂ to a carbonyl group, yielding a ketone derivative. rsc.orgnih.gov |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (AIBN), CCl₄, heat | 3-Bromo-5-(1-bromoethyl)benzoic acid | A highly selective radical substitution that occurs at the benzylic position, creating a versatile synthetic intermediate. lumenlearning.compressbooks.pub |

Detailed Mechanistic Elucidation of Key Reaction Pathways

The reactivity of this compound at both the bromo and ethyl substituents is governed by distinct reaction mechanisms, primarily involving radical intermediates.

Mechanism of Reductive Debromination: The reductive dehalogenation of aryl bromides, particularly through photoredox or electrochemical methods, generally proceeds through the formation of a radical anion. acs.org The mechanism can be outlined in the following steps:

Single Electron Transfer (SET): An electron is transferred from a reducing agent (e.g., an excited photocatalyst or an electrode surface) to the π* orbital of the aromatic ring of this compound. This forms a transient radical anion.

Fragmentation: The newly formed radical anion is unstable. It rapidly undergoes fragmentation, cleaving the weak carbon-bromine bond. acs.org This step is often the rate-determining step for aryl bromides and results in the formation of a bromide ion (Br⁻) and a highly reactive aryl radical (the 3-ethylbenzoyl radical).

Hydrogen Atom Abstraction: The aryl radical then abstracts a hydrogen atom from a hydrogen donor present in the reaction mixture (such as a solvent, a Hantzsch ester, or an amine radical cation) to form the final debrominated product, 3-ethylbenzoic acid. organic-chemistry.org

Mechanism of Side-Chain Functionalization: Reactions at the ethyl group, such as benzylic bromination and oxidation, are classic examples of free-radical chain reactions. The selectivity for the benzylic position is a direct consequence of the stability of the benzylic radical intermediate.

Benzylic Bromination with NBS: This reaction follows a well-established radical chain mechanism:

Initiation: A radical initiator (like AIBN or light) causes the homolytic cleavage of the N-Br bond in NBS, or more commonly, trace HBr reacts with NBS to form a low concentration of Br₂. Light or heat then cleaves the Br-Br bond to generate two bromine radicals (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group. This is the selective step, as the C-H bond at the benzylic position is weaker than other C-H bonds in the molecule. This forms a resonance-stabilized benzylic radical and HBr.

The benzylic radical reacts with a molecule of Br₂ (generated from NBS and HBr) to form the product, 3-Bromo-5-(1-bromoethyl)benzoic acid, and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when any two radical species combine.

Benzylic Oxidation: While the full mechanism of benzylic oxidation with agents like KMnO₄ is complex, it is widely accepted that the initial step involves the formation of a benzylic radical. masterorganicchemistry.compressbooks.pub

Hydrogen Abstraction: The oxidizing agent (e.g., MnO₄⁻) abstracts a benzylic hydrogen atom, generating a resonance-stabilized benzylic radical.

Oxidation Steps: This radical is then rapidly oxidized through a series of steps, likely involving the formation of C-O bonds and further oxidation, ultimately leading to the formation of a ketone or, under harsher conditions, cleavage of the C-C bond to form a carboxylic acid. masterorganicchemistry.com The resonance stabilization of the initial benzylic radical is the key factor directing the oxidation to this specific site.

The stability of the benzylic radical is paramount in both mechanisms. The unpaired electron can be delocalized into the π-system of the aromatic ring, significantly lowering the energy of the intermediate and the activation energy required for its formation.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Bromo-5-ethylbenzoic acid. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the chemical shifts, splitting patterns, and integration of the signals for the hydrogen atoms provide a clear picture of the molecule's proton framework. The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in distinct chemical environments, leading to separate resonances. The ethyl group gives rise to a characteristic quartet and triplet pattern. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will show signals for the carboxyl carbon, the six aromatic carbons (with those bonded to bromine and the ethyl group being significantly influenced), and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table is based on computational predictions and typical chemical shift ranges for similar molecular environments. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | 170.0 - 175.0 |

| Aromatic C-H | 7.5 - 8.0 (m) | 125.0 - 140.0 |

| Aromatic C-Br | - | 120.0 - 125.0 |

| Aromatic C-COOH | - | 130.0 - 135.0 |

| Aromatic C-CH₂CH₃ | - | 145.0 - 150.0 |

| Methylene (B1212753) (-CH₂) | ~2.7 (q) | 28.0 - 32.0 |

| Methyl (-CH₃) | ~1.2 (t) | 14.0 - 17.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in this compound.

IR Spectroscopy

The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum. The symmetric C=C stretching of the benzene ring is particularly Raman active. The C-Br bond also produces a characteristic Raman signal.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H stretch | 2500-3300 (broad) | Weak |

| Carbonyl (C=O) | C=O stretch | 1680-1720 (strong) | Moderate |

| Aromatic Ring | C-H stretch | 3000-3100 | Strong |

| C=C stretch | 1450-1600 | Strong | |

| Ethyl Group | C-H stretch | 2850-2960 | Moderate |

| Bromo Group | C-Br stretch | 500-700 | Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula. For this compound (C₉H₉BrO₂), the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation Analysis

Electron ionization (EI) mass spectrometry often leads to the fragmentation of the molecule. The fragmentation pattern of this compound would likely show the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and the ethyl group (-CH₂CH₃). The stability of the aromatic ring would result in prominent aromatic fragment ions.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state. This analysis would reveal the planarity of the benzene ring and the conformation of the ethyl and carboxylic acid substituents relative to the ring. As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Chromatographic and Separation Science Methodologies for Purity and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the analysis of benzoic acid derivatives. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would be suitable. Detection is typically achieved using a UV detector, as the aromatic ring of this compound absorbs UV light. This method can be used to determine the purity of a sample by separating it from any impurities.

Gas Chromatography (GC)

For GC analysis, the carboxylic acid group of this compound usually needs to be derivatized (e.g., by esterification to a methyl or ethyl ester) to increase its volatility. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities.

Computational and Theoretical Investigations of 3 Bromo 5 Ethylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a foundational understanding of a molecule's behavior based on the principles of quantum mechanics. These methods are instrumental in elucidating the electronic structure and predicting various molecular properties of 3-Bromo-5-ethylbenzoic acid.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can determine the distribution of electron density, which is fundamental to understanding its chemical reactivity and physical properties.

DFT studies on substituted benzoic acids have demonstrated that the nature and position of substituents significantly influence the electronic environment of the entire molecule. nih.gov In the case of this compound, the electron-withdrawing bromine atom and the electron-donating ethyl group will have competing effects on the aromatic ring and the carboxylic acid functional group. DFT can quantify these effects by calculating key electronic descriptors.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO, indicating the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. |

| Mulliken Atomic Charges | C1: -0.15, Br3: -0.05, C5: -0.12, C(O)OH: +0.40 | The partial charges on individual atoms, which can indicate sites susceptible to nucleophilic or electrophilic attack. |

Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack, and a region of positive potential (blue) around the acidic proton. nih.gov

Hartree-Fock (HF) and Semi-Empirical Methods in Conformational Analysis

While DFT is highly effective, other quantum mechanical methods also play a crucial role. Hartree-Fock (HF) theory, an ab initio method that solves the Schrödinger equation without empirical parameters, provides a good starting point for more complex calculations. nih.gov Although generally less accurate than DFT for many properties due to its neglect of electron correlation, HF is valuable for conformational analysis.

Conformational analysis of this compound involves studying the rotation around the single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-C bond of the ethyl group. By performing a series of constrained geometry optimizations at different dihedral angles, a potential energy surface can be generated. This surface reveals the energy barriers between different conformations and identifies the most stable, lowest-energy conformer.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for preliminary conformational searches of larger molecules. These methods can efficiently explore the conformational space to identify plausible low-energy structures that can then be subjected to more rigorous DFT or HF calculations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Theoretical vibrational (infrared and Raman) spectra can be calculated for this compound using DFT. The calculated frequencies and intensities of the vibrational modes can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular motions. This comparison can also serve to validate the accuracy of the computational model.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted. These theoretical chemical shifts, when compared to experimental data, can help in the structural elucidation of the molecule and its conformers in solution. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule upon absorption of light. researchgate.net

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| C=O Stretch (IR) | 1720 cm⁻¹ | 1715 cm⁻¹ |

| O-H Stretch (IR) | 3450 cm⁻¹ | 3430 cm⁻¹ |

| ¹³C Chemical Shift (COOH) | 175 ppm | 173 ppm |

| ¹H Chemical Shift (COOH) | 12.1 ppm | 11.9 ppm |

| λmax (UV-Vis) | 285 nm | 288 nm |

Note: The data in this table is illustrative and represents the type of comparison that would be made between theoretical predictions and experimental measurements.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic view of this compound's behavior. Molecular dynamics (MD) simulations, in particular, can model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions in different environments, such as in solution. nih.govrsc.org

For this compound, MD simulations can reveal how the molecule interacts with solvent molecules and with other solute molecules. A key aspect to investigate would be the formation of hydrogen-bonded dimers, a common feature of carboxylic acids. Simulations can quantify the stability and lifetime of these dimers and other aggregates. unimi.it

Furthermore, MD simulations can explore the conformational landscape of the molecule in a more comprehensive manner than static calculations. By simulating the molecule at a given temperature, the relative populations of different conformers can be estimated, providing a more realistic picture of the molecule's structure in a dynamic environment. The interactions involving the bromine atom, such as halogen bonding, can also be studied through advanced simulation techniques. mdpi.comnih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, computational methods can be used to study various potential reactions, such as esterification of the carboxylic acid group or nucleophilic substitution at the bromine-substituted carbon.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The calculation of the transition state structure and its associated energy barrier (activation energy) is crucial for understanding the kinetics of a reaction. For instance, the mechanism of a reaction involving this compound could be explored by identifying the transition state for the rate-determining step.

Applications of Quantitative Structure-Activity Relationships (QSAR) in Compound Design (focus on structural correlations)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. mdpi.com While a full QSAR study requires a dataset of multiple compounds, the principles of QSAR can be applied to understand how the structural features of this compound might contribute to a particular activity.

In the context of compound design, various molecular descriptors can be calculated for this compound. These descriptors quantify different aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics.

Table 3: Key Molecular Descriptors for this compound Relevant to QSAR

| Descriptor Type | Descriptor | Calculated Value | Relevance |

| Topological | Wiener Index | 856 | Describes molecular branching. |

| Topological | Molecular Connectivity Index | 4.89 | Relates to molecular size and shape. |

| Physicochemical | LogP (octanol-water partition coefficient) | 3.5 | A measure of lipophilicity, important for membrane permeability. |

| Electronic | Hammett Constant (σ) for Br at meta position | +0.39 | Quantifies the electronic effect of the bromo substituent. |

| Electronic | Hammett Constant (σ) for Ethyl at meta position | -0.07 | Quantifies the electronic effect of the ethyl substituent. |

Note: The data in this table is illustrative. The calculated values are typical for a molecule of this nature.

By analyzing these descriptors, one can make qualitative predictions about the molecule's potential behavior. For example, the LogP value suggests a moderate level of lipophilicity, which is often a critical factor in the pharmacokinetic profile of a drug candidate. The Hammett constants indicate the electron-withdrawing nature of the bromine atom and the weak electron-donating nature of the ethyl group, which can be correlated with reactivity in certain chemical transformations or binding affinity to a biological target. nih.govchitkara.edu.in

In a broader QSAR study involving a series of related benzoic acid derivatives, these descriptors for this compound would contribute to a model that could predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with improved properties. nih.gov

Applications in Organic Synthesis and Chemical Research

Building Block for the Synthesis of Complex Aromatic and Heterocyclic Compounds

3-Bromo-5-ethylbenzoic acid is a key starting material for the synthesis of substituted aromatic and heterocyclic compounds. The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, in a Suzuki coupling reaction, the bromine atom can be replaced by a variety of organic substituents by reacting with a boronic acid in the presence of a palladium catalyst. wikipedia.org This allows for the straightforward introduction of new functional groups and the construction of complex bi-aryl structures, which are common motifs in many biologically active compounds. Similarly, the Heck reaction enables the coupling of this compound with alkenes to form substituted alkenes, while the Sonogashira coupling facilitates its reaction with terminal alkynes to produce aryl alkynes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The following table provides an overview of potential cross-coupling reactions involving this compound:

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Organoboronic acid | C-C (Aryl-Aryl) | Biphenyl (B1667301) derivatives |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Substituted styrenes |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Aryl alkynes |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | N-Aryl amines |

| Ullmann Condensation | Alcohol/Thiol | C-O/C-S (Aryl-Ether/Thioether) | Aryl ethers/thioethers |

These reactions underscore the compound's role as a versatile scaffold for generating a diverse library of complex aromatic molecules. Furthermore, the carboxylic acid group can be used as a handle for further synthetic transformations, including conversion to esters, amides, or acid chlorides, which can then be used to construct a variety of heterocyclic systems.

Precursor for Advanced Pharmaceutical Intermediates

The structural motifs derived from this compound are of significant interest in medicinal chemistry and drug discovery. Halogenated benzoic acids are frequently utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comlabshake.com While direct pharmaceutical applications of this compound are not extensively documented in publicly available literature, its structural analogs, such as 3-bromo-5-iodobenzoic acid, are known to be starting materials for potent therapeutic agents. For example, 3-bromo-5-iodobenzoic acid is a precursor in the synthesis of a potent thromboxane (B8750289) receptor antagonist. labshake.com

The synthetic versatility of this compound allows for its incorporation into larger, more complex molecules that may exhibit a range of biological activities. The ability to modify the molecule at the bromine and carboxylic acid positions is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and safety of potential drug candidates. nbinno.com Research into derivatives of similar benzoic acids has shown potential in areas such as oncology and infectious diseases. nbinno.com

Role in Agrochemical and Specialty Chemical Synthesis

In the field of agrochemicals, halogenated aromatic compounds are integral to the development of new herbicides, insecticides, and fungicides. chemimpex.com The specific substitution pattern of this compound can be exploited to create novel active ingredients for crop protection. For instance, derivatives of brominated benzoic acids are used in the synthesis of certain herbicides. google.com The presence of the bromine atom can enhance the biological activity and influence the environmental persistence of the resulting agrochemical.

In the realm of specialty chemicals, this compound can serve as a monomer or an intermediate in the synthesis of polymers, dyes, and other performance chemicals. The tailored substitution on the benzene (B151609) ring allows for the fine-tuning of properties such as thermal stability, solubility, and reactivity in the final product.

Development of Biochemical Probes for Molecular Interaction Studies

Boronate-based probes, which are structurally related to the boronic acids used in Suzuki couplings with compounds like this compound, are emerging as effective tools for detecting biological oxidants. frontiersin.org This highlights the potential for derivatives of this compound to be developed into sophisticated probes for investigating cellular signaling and oxidative stress.

Contributions to Materials Science (e.g., Organic Electronics Research)

Aromatic carboxylic acids and their derivatives are increasingly being investigated for their applications in materials science, particularly in the field of organic electronics. chemimpex.comfrontiersin.org These molecules can serve as building blocks for organic semiconductors, conductive polymers, and other functional materials. The ability to form extended conjugated systems through cross-coupling reactions of this compound is a key feature for its potential use in this area.

For example, the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used conductive polymer, involves the polymerization of a thiophene-based monomer. frontiersin.org The principles of coupling aromatic units are central to creating conductive polymers, and versatile building blocks like this compound could potentially be incorporated into novel polymer backbones to tune their electronic and physical properties. Research in this area is focused on developing new materials with enhanced conductivity, stability, and processability for applications in flexible displays, solar cells, and sensors.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Efficient Functionalization

The functionalization of 3-Bromo-5-ethylbenzoic acid, particularly at the carbon-bromine bond, is a cornerstone of its utility as a chemical intermediate. Future research is intensely focused on moving beyond traditional catalysts to develop novel systems that offer higher efficiency, greater selectivity, and milder reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, have been foundational in forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with aryl halides. researchgate.netlibretexts.orgwikipedia.org The trend is toward developing next-generation palladium catalysts with highly specialized phosphine (B1218219) ligands that can operate at room temperature and in environmentally benign solvents like water. rsc.orgsigmaaldrich.com Additionally, there is a growing interest in exploring catalysts based on more abundant and less costly metals, such as copper. Copper-catalyzed methods, for instance, have shown promise for the chemo- and regioselective amination of bromobenzoic acids, providing an alternative to palladium-based systems. nih.govnih.govorganic-chemistry.org

Future work will likely involve the design of heterogeneous catalysts for simplified recovery and reuse, as well as photocatalytic systems that can harness visible light to drive reactions, further reducing the energy input required for the functionalization of this compound. acs.org

Table 1: Potential Catalytic Functionalization Reactions for this compound

| Reaction Name | Catalyst Type | Bond Formed | Potential Coupling Partner | Resulting Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | C-C | Arylboronic acid | Biphenyl (B1667301) derivatives |

| Heck Coupling | Palladium | C-C | Alkene | Styrene derivatives |

| Sonogashira Coupling | Palladium/Copper | C-C | Terminal alkyne | Phenylacetylene derivatives |

| Buchwald-Hartwig Amination | Palladium | C-N | Amine | N-aryl amine derivatives |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis. For a molecule like this compound, these technologies offer the potential to dramatically accelerate the discovery and optimization of synthetic and functionalization pathways.

Table 2: Applications of AI/ML in the Chemistry of this compound

| Application Area | AI/ML Function | Potential Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis Prediction | Proposes novel and efficient synthetic pathways. |

| Reaction Prediction | Forward-Reaction Prediction | Predicts products and yields for new functionalization reactions. |

| Process Optimization | Condition Optimization | Identifies optimal catalyst, solvent, and temperature for maximum yield. |

| Property Prediction | QSAR Modeling | Predicts physicochemical or biological properties of new derivatives. |

Advancements in Sustainable and Atom-Economical Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. A central concept is "atom economy," which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. Future research will prioritize the design of synthetic routes to this compound and its derivatives that maximize atom economy and minimize waste.

This involves a shift away from classical reactions that use stoichiometric reagents and generate significant inorganic waste (e.g., traditional organometallic reactions) towards catalytic processes. Addition reactions, isomerizations, and cycloadditions are inherently atom-economical. When substitution or elimination reactions are necessary, the focus is on catalytic versions that reduce waste. Other green chemistry metrics, such as the Environmental Factor (E-Factor), which quantifies the total waste produced per kilogram of product, will also be critical in evaluating the sustainability of new synthetic protocols. The use of safer, renewable, or recyclable solvents and the reduction of energy consumption are also key trends in this area.

Comprehensive Understanding of Molecular Interactions in Complex Environments

A deeper understanding of the non-covalent interactions that this compound can participate in is crucial for predicting its behavior in various environments, from solvents to biological systems. Research is moving towards a more comprehensive characterization of these subtle but powerful forces.

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, often leading to the formation of stable hydrogen-bonded dimers in non-polar solvents. mdpi.comacs.orgresearchgate.net In polar or hydrogen-bond-accepting solvents, this dimerization is disrupted in favor of interactions with the solvent molecules. ucl.ac.uk

A particularly important and increasingly studied interaction is the halogen bond. acs.org The bromine atom on the aromatic ring possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond, allowing it to act as a Lewis acid and form an attractive interaction with Lewis bases (e.g., carbonyl oxygens, nitrogen atoms). nih.govwikipedia.org This directional interaction can play a key role in crystal engineering and molecular recognition. wikipedia.org Other significant interactions include π-π stacking of the aromatic rings and hydrophobic interactions involving the ethyl group. Understanding the interplay of these forces is essential for applications in materials science and medicinal chemistry. nih.gov

Table 3: Key Molecular Interactions of this compound

| Type of Interaction | Responsible Moiety | Description | Significance |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Acts as both a donor and acceptor, often forming cyclic dimers. researchgate.net | Governs solubility, crystal packing, and interaction with polar molecules. |

| Halogen Bonding | Bromine (-Br) | An electrophilic region on the bromine atom interacts with a nucleophile. nih.gov | Influences solid-state architecture and binding to biological targets. |

| π-π Stacking | Aromatic Ring | Face-to-face or offset stacking of the phenyl rings. acs.org | Contributes to crystal packing and self-assembly in solution. |

| Hydrophobic Interactions | Ethyl Group (-CH2CH3) | Tendency to interact with other non-polar groups to minimize contact with water. | Affects solubility in aqueous media and binding in hydrophobic pockets. |

Development of High-Throughput Methodologies for Synthesis and Characterization

To accelerate the discovery of new materials and biologically active compounds, high-throughput (HT) methodologies are becoming indispensable. Using this compound as a versatile scaffold, these techniques enable the rapid, parallel synthesis of large libraries of related compounds.

Automated liquid handling systems can dispense reactants into multi-well plates (e.g., 96- or 384-well formats), allowing for hundreds of distinct functionalization reactions to be run simultaneously under varied conditions. For example, by reacting this compound with a diverse set of boronic acids in a Suzuki coupling reaction, a large library of biphenyl derivatives can be generated with minimal manual intervention.

This rapid synthesis must be paired with high-throughput characterization and purification techniques. Automated systems that integrate Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the swift analysis of each reaction well to confirm product formation and assess purity. These integrated platforms dramatically increase the pace of research and development, particularly in fields like drug discovery and materials science. nih.govnih.gov

Table 4: High-Throughput Workflow for Derivatization

| Step | Methodology | Purpose |

|---|---|---|

| 1. Library Design | Computational Chemistry | Select diverse and relevant coupling partners for functionalization. |

| 2. Reaction Setup | Automated Liquid Handling | Dispense scaffold, reagents, and catalysts into multi-well plates. |

| 3. Parallel Synthesis | Robotic Reaction Stations | Perform hundreds of reactions simultaneously under controlled conditions. |

| 4. Product Analysis | High-Throughput LC-MS | Rapidly confirm the identity and purity of products in each well. |

| 5. Data Processing | Informatics Software | Collate and analyze the large datasets generated from the synthesis and analysis. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-ethylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer :

- Electrophilic Substitution : Bromination of 5-ethylbenzoic acid using reagents like N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C). Optimize regioselectivity by adjusting solvent polarity (e.g., DCM vs. DMF) .

- Cross-Coupling Reactions : Utilize Heck or Suzuki-Miyaura couplings with palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the ethyl group post-bromination. Monitor reaction progress via TLC and optimize catalyst loading (1–5 mol%) to minimize side products .

- Flow Chemistry : For scalable synthesis, employ microreactor systems to enhance mixing and heat transfer, reducing reaction times by 30–50% compared to batch methods .

Q. How is this compound characterized analytically?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C3, ethyl at C5). Integrate DEPT-135 for distinguishing CH₂ and CH₃ groups in the ethyl moiety .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₉BrO₂: ~244.0 g/mol) and isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Retention times can be compared to commercially available analogs (e.g., 3-Bromo-5-methoxybenzoic acid) .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Protect from light in amber glass vials at –20°C. Avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition .

- Handling : Use nitrile gloves and fume hoods to mitigate respiratory irritation. Quench waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ethyl group at C5 creates steric hindrance, favoring coupling at the less hindered C3 position. Compare yields using bulky ligands (e.g., XPhos) vs. smaller ligands (e.g., PPh₃) to modulate selectivity .

- Electronic Effects : Electron-withdrawing bromine at C3 directs nucleophilic attacks to para positions. DFT calculations (e.g., Gaussian 16) can map electron density distributions to predict reactive sites .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Perform assays (e.g., enzyme inhibition) across a concentration range (1 nM–100 µM) to identify non-linear effects. Use statistical tools (e.g., ANOVA) to assess significance .

- Metabolite Profiling : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS to differentiate parent compound effects from metabolic byproducts .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to model solubility and aggregation tendencies.

- Reaction Pathway Mapping : Use software like Schrödinger’s Jaguar to calculate activation energies for proposed mechanisms (e.g., SNAr vs. radical pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.